molecular formula C25H22N4O B15080379 3-(biphenyl-4-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(biphenyl-4-yl)-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15080379
M. Wt: 394.5 g/mol
InChI Key: MUDSIZRVGWHWHX-YZSQISJMSA-N
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Description

3-(1,1’-BIPHENYL)-4-YL-N’-(4-ETHYLBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a biphenyl group, a pyrazole ring, and a hydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1’-BIPHENYL)-4-YL-N’-(4-ETHYLBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the biphenyl and pyrazole intermediates. One common method involves the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride) . The reaction conditions often include the use of formaldehyde and perchloric acid in dioxane to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1,1’-BIPHENYL)-4-YL-N’-(4-ETHYLBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction can produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of 3-(1,1’-BIPHENYL)-4-YL-N’-(4-ETHYLBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes, while its anticancer activity could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1’-BIPHENYL)-4-YL-N’-(4-ETHYLBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE stands out due to its unique combination of a biphenyl group, a pyrazole ring, and a hydrazide moiety. This structural arrangement provides it with distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H22N4O

Molecular Weight

394.5 g/mol

IUPAC Name

N-[(E)-(4-ethylphenyl)methylideneamino]-3-(4-phenylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H22N4O/c1-2-18-8-10-19(11-9-18)17-26-29-25(30)24-16-23(27-28-24)22-14-12-21(13-15-22)20-6-4-3-5-7-20/h3-17H,2H2,1H3,(H,27,28)(H,29,30)/b26-17+

InChI Key

MUDSIZRVGWHWHX-YZSQISJMSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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